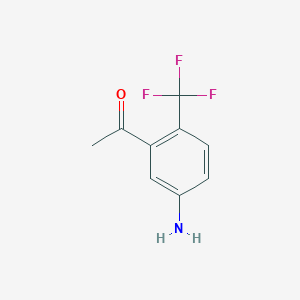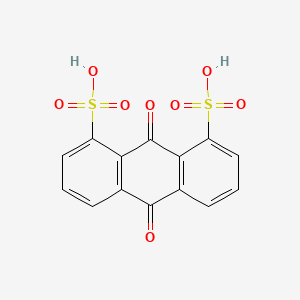
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C14H8O8S2. It is also known by other names such as 1,8-Anthraquinonedisulfonic acid and 9,10-Dioxo-9,10-dihydro-1,8-anthracenedisulfonic acid . This compound is characterized by its anthracene backbone with sulfonic acid groups at the 1 and 8 positions and keto groups at the 9 and 10 positions.
Méthodes De Préparation
The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- typically involves the sulfonation of anthraquinone. The reaction is carried out by treating anthraquinone with sulfuric acid or oleum under controlled conditions . The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in determining the yield and purity of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is utilized in studies involving enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: It is employed in the production of specialty chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and DNA. The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules. The keto groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- can be compared with other similar compounds such as:
1,8-Anthraquinonedisulfonic acid: Similar structure but different functional groups.
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Differing positions of the sulfonic acid groups.
The uniqueness of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
82-48-4 |
|---|---|
Formule moléculaire |
C14H8O8S2 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1,8-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clé InChI |
IJNPIHLZSZCGOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


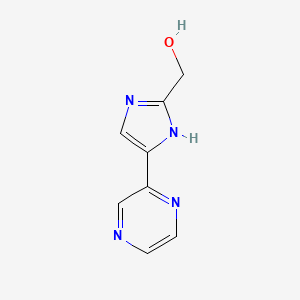


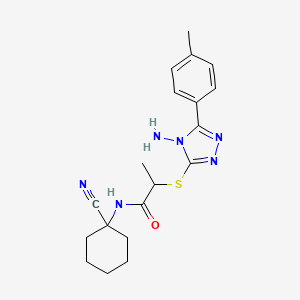
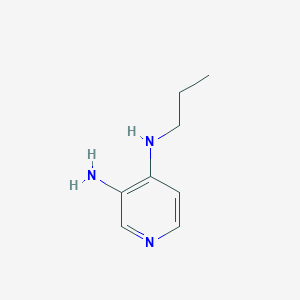
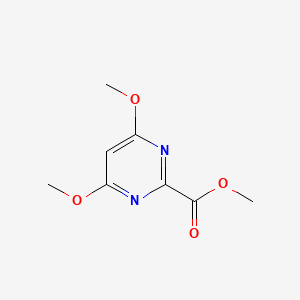
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
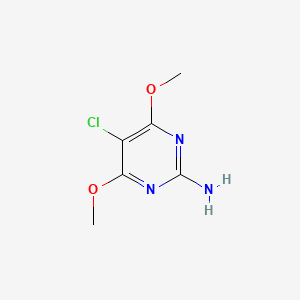
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)

![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
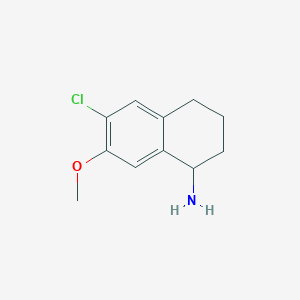
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
